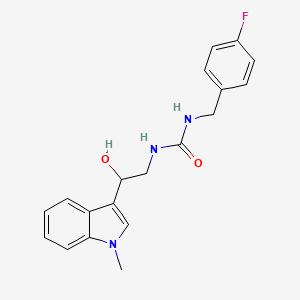

1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea

Description

1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a urea derivative featuring a 4-fluorobenzyl group and a hydroxy-substituted ethyl chain linked to a 1-methylindole moiety. However, direct biological data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related analogs.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2/c1-23-12-16(15-4-2-3-5-17(15)23)18(24)11-22-19(25)21-10-13-6-8-14(20)9-7-13/h2-9,12,18,24H,10-11H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSZCYGOXHJQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea typically involves multiple steps:

- **

Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

Biological Activity

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A fluorobenzyl group, which enhances lipophilicity.

- An indole moiety , known for various biological activities.

- A urea functional group , often associated with biological activity.

Antibacterial Activity

Recent studies have indicated that derivatives of urea, particularly those incorporating indole structures, exhibit notable antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Urea Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 8.0 | |

| Compound B | Escherichia coli | 16.0 | |

| This compound | S. aureus & E. coli | TBD | Ongoing studies |

The proposed mechanism for the antibacterial activity of this class of compounds involves the inhibition of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. Compounds have been shown to selectively inhibit bacterial isoforms without affecting human topoisomerases, suggesting a favorable therapeutic index.

Study 1: In Vitro Evaluation

In a controlled study, derivatives including this compound were tested against various bacterial strains. The results indicated significant inhibition at concentrations lower than those required for traditional antibiotics like ampicillin and streptomycin.

Study 2: Toxicity Assessment

Toxicological evaluations on human liver cell lines (HepG2) revealed that these compounds exhibited low toxicity profiles, making them promising candidates for further development in antibacterial therapies.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of indole-based compounds. Studies have shown that substituents like fluorine can significantly affect the pharmacokinetic and pharmacodynamic properties of these molecules.

Research Highlights:

- Fluorine Substitution : Enhances lipophilicity and may improve membrane permeability.

- Indole Core : Associated with diverse biological activities including antimicrobial and anticancer effects.

Comparison with Similar Compounds

Pimavanserin (Bis-urea Derivative)

Structure : Bis[1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)-3-[4-(2-methylpropoxy)benzyl]urea] (2R,3R)-2,3-dihydroxybutanedioate.

Activity : Approved for psychosis in Parkinson’s disease and schizophrenia, acting as a selective serotonin 5-HT2A receptor inverse agonist .

Comparison :

- The shared 4-fluorobenzyl and urea motifs suggest similar metabolic stability and CNS penetration.

- Unlike the target compound, pimavanserin includes a piperidine ring and a second urea-linked benzyl group, enhancing 5-HT2A specificity.

Microbial Transformation Product of Pimavanserin

Structure : 1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl) urea.

Key Data : Identified as a major metabolite in Cunninghamella blakesleeana cultures, analyzed via LC-MS/MS .

Comparison :

- Retains the 4-fluorobenzyl and urea groups but introduces a hydroxy-propoxybenzyl substituent.

Indole-Containing Analogs

Bis-Indole Alkaloid Derivatives (Topsentin Analogs)

Structure: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. Comparison:

- The target compound shares a 1-methylindole group but lacks the pyrrole-carboxylate backbone.

- Indole moieties may confer similar hydrophobicity, but urea vs. ester functionalities likely alter target selectivity.

Naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate

Structure : Combines 4-fluorobenzyl and indole groups via an ester linkage .

Comparison :

- The ester group may reduce metabolic stability compared to the urea linkage in the target compound.

- Structural simplicity could enhance synthetic accessibility but limit target engagement.

Thio-Urea vs. Urea Derivatives

Example : 1,1-Dibenzyl-3-(4-fluorobenzoyl)thio-urea.

Key Data : Crystallographic analysis confirms planar thio-urea geometry, with hydrogen-bonding capacity distinct from urea .

Comparison :

- The target compound’s urea group may offer stronger interactions with polar biological targets.

Metabolic Stability

- The microbial transformation of pimavanserin () suggests that 4-fluorobenzyl-urea derivatives undergo hydroxylation, a pathway the target compound may share.

- Indole-containing compounds (e.g., ) often exhibit cytochrome P450-mediated metabolism, which could influence bioavailability.

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the established synthetic routes for 1-(4-fluorobenzyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea, and what are their critical reaction parameters?

The compound is typically synthesized via a multi-step approach involving:

- Step 1 : Reaction of 4-fluorobenzyl isocyanate with a hydroxy-substituted indole precursor (e.g., 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylamine) under anhydrous conditions .

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the urea derivative .

- Critical parameters : Temperature (0–25°C for amine-isocyanate coupling), solvent choice (dichloromethane or THF), and stoichiometric ratios (1:1 for amine:isocyanate) to minimize side products .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the urea linkage (NH peaks at δ 5.8–6.2 ppm) and aromatic/fluorobenzyl groups (e.g., 4-fluorobenzyl CH₂ at δ 4.3–4.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for C₁₉H₁₉FN₃O₂) with <2 ppm error .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for this compound?

Discrepancies in bioactivity studies (e.g., IC₅₀ values across cancer cell lines) may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .

- Structural analogs : Compare with derivatives (e.g., replacing 4-fluorobenzyl with chlorobenzyl) to identify pharmacophore contributions .

- Solubility effects : Use dimethyl sulfoxide (DMSO) concentrations <0.1% to avoid cytotoxicity artifacts .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., sulfonyl or methoxy) to improve aqueous solubility without compromising target binding .

- Metabolic stability : Replace labile moieties (e.g., methylindole) with bioisosteres (e.g., benzothiazole) to reduce CYP450-mediated degradation .

- Prodrug approaches : Mask the hydroxyl group via acetylation to enhance bioavailability .

Q. How does the compound interact with biological targets at the molecular level?

- Molecular docking : Preliminary studies on kinase targets (e.g., EGFR or Aurora kinases) suggest hydrogen bonding between the urea carbonyl and kinase hinge regions .

- Fluorescence polarization assays : Quantify binding affinity (Kd) to validate computational predictions .

- Site-directed mutagenesis : Identify critical residues in target proteins (e.g., mutating Thr766 in EGFR to disrupt binding) .

Methodological Challenges

Q. How can reaction yields be improved during large-scale synthesis?

- Continuous flow chemistry : Reduces side reactions (e.g., isocyanate dimerization) by maintaining precise temperature control .

- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate urea formation .

- Workup modifications : Replace traditional extraction with membrane-based separation for higher purity .

Q. What analytical techniques resolve structural isomerism in derivatives?

- X-ray crystallography : Determines absolute configuration of the hydroxyethyl-indole moiety .

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.